1-(3-propoxybenzoyl)azocane
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Overview
Description
1-(3-propoxybenzoyl)azocane is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as PBA and is a member of the azocane family of compounds. PBA has a molecular formula of C16H21NO3 and a molecular weight of 275.34 g/mol. It is a yellowish-brown crystalline solid that is soluble in organic solvents like ethanol, chloroform, and acetone.
Mechanism of Action
The mechanism of action of 1-(3-propoxybenzoyl)azocane is based on its ability to form hydrogen bonds with the target molecules. The propoxy group in PBA acts as a hydrogen bond donor, while the carbonyl group acts as a hydrogen bond acceptor. This allows PBA to selectively bind to molecules that have the appropriate functional groups for hydrogen bonding.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on humans or animals. However, it has been shown to selectively bind to glucose and other carbohydrates, making it a useful tool for the detection and quantification of these molecules in biological samples.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-propoxybenzoyl)azocane in lab experiments is its high selectivity for glucose and other carbohydrates. This allows for the accurate detection and quantification of these molecules in biological samples. However, the use of PBA is limited by its relatively low binding affinity for glucose compared to other glucose-binding molecules like lectins.
Future Directions
1-(3-propoxybenzoyl)azocane has the potential for a wide range of applications in scientific research. Some of the future directions for research on PBA include the development of new PBA derivatives with improved binding affinity and selectivity for specific target molecules. Additionally, PBA could be used in the development of biosensors for the detection of glucose and other carbohydrates in clinical settings.
Synthesis Methods
The synthesis of 1-(3-propoxybenzoyl)azocane involves the reaction of 3-propoxybenzoyl chloride with azocane in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields PBA as a yellowish-brown solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(3-propoxybenzoyl)azocane has been extensively studied for its potential applications in scientific research. One of the main areas of application is in the field of molecular recognition, where PBA is used as a receptor for various molecules. PBA has been shown to selectively bind to molecules such as glucose, fructose, and other carbohydrates, making it a useful tool for the detection and quantification of these molecules in biological samples.
Properties
IUPAC Name |
azocan-1-yl-(3-propoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-2-13-20-16-10-8-9-15(14-16)17(19)18-11-6-4-3-5-7-12-18/h8-10,14H,2-7,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFACHQSYVOHRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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